molecular formula C10H10N4OS B2932858 N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 167219-58-1

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No. B2932858
CAS RN: 167219-58-1
M. Wt: 234.28
InChI Key: AZIJEGBNIFORAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide reacted with triethyl orthoformate at a molar ratio of 1:1 to give 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-{3-[(2-amino-6-methylpyrimidin-4-yl)sulfanylmethyl]-4H-1,2,4-triazol-4-yl}acetamide .


Molecular Structure Analysis

The molecular structure of “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” consists of a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .

Scientific Research Applications

Drug Discovery

The core structure of 1,2,4-triazoles, which includes the “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide”, has been extensively utilized in drug discovery. This compound’s ability to mimic the E or Z amide bond makes it a valuable scaffold in medicinal chemistry. It has been incorporated into various drugs, such as anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile intermediate. The sulfanyl group in the compound can act as a nucleophile, opening up possibilities for creating complex molecules through various synthetic pathways .

Polymer Chemistry

Triazole derivatives are known for their stability and have been used in polymer chemistry to create polymers with specific properties, such as increased thermal stability or novel functionalities .

Supramolecular Chemistry

The strong dipole moment and hydrogen bonding ability of triazoles make them suitable for supramolecular chemistry applications. They can be used to design molecules that form complex structures with specific behaviors .

Bioconjugation

The compound’s reactive sulfanyl group allows for bioconjugation with biomolecules, which is useful in developing targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, triazole derivatives can be used to modify biological molecules, thereby altering their function or stability. This can be particularly useful in studying biological pathways and processes .

Fluorescent Imaging

Due to their electronic properties, triazoles can be used in fluorescent imaging to track biological processes or the distribution of drugs within the body .

Materials Science

The stability and electronic properties of triazoles also make them candidates for developing new materials with specific electronic or photonic properties .

properties

IUPAC Name

N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIJEGBNIFORAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.